2,4-Dimethylacetophenone

Description

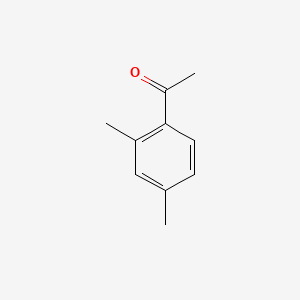

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDSKVWQTONQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058997 | |

| Record name | 1-(2,4-Dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow oily liquid with a sweet, floral, woody, minty odour | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 to 118.00 °C. @ 18.00 mm Hg | |

| Record name | 2',4'-Dimethylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.993-0.999 | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89-74-7 | |

| Record name | 2′,4′-Dimethylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dimethylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,4-Dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4'-DIMETHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K29ME27YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4'-Dimethylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylacetophenone: Chemical Properties, Synthesis, and Spectroscopic Analysis

This technical guide provides a comprehensive overview of 2,4-dimethylacetophenone, a versatile aromatic ketone. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core chemical properties, a detailed synthesis protocol with mechanistic insights, and a thorough analysis of its spectroscopic data. The information presented herein is curated to provide not only factual data but also field-proven insights to support your research and development endeavors.

Introduction and Overview

2,4-Dimethylacetophenone, also known as 4-acetyl-m-xylene, is an aromatic organic compound belonging to the alkyl-phenyl ketone class.[1][2] It is characterized by an acetophenone core with two methyl groups substituted at positions 2 and 4 of the benzene ring.[3] This compound typically presents as a colorless to pale yellow liquid with a distinct sweet, floral, and somewhat woody odor, which has led to its use in the fragrance and flavor industries.[3][4][5][6][7] Beyond its sensory applications, 2,4-dimethylacetophenone serves as a valuable intermediate in organic synthesis and as a research chemical.[3][5] Its utility in synthetic chemistry stems from the reactivity of the ketone functional group and the substituted aromatic ring.

Physicochemical Properties

The physical and chemical properties of 2,4-dimethylacetophenone are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,4-dimethylphenyl)ethanone | [4][8][9] |

| Synonyms | 2',4'-Dimethylacetophenone, 4-Acetyl-m-xylene, Methyl 2,4-dimethylphenyl ketone | [3][4][8][9] |

| CAS Number | 89-74-7 | [3][4][8][9][10][11][12] |

| Molecular Formula | C₁₀H₁₂O | [4][8][9][10][12] |

| Molecular Weight | 148.20 g/mol | [4][10][11][12] |

| Appearance | Colorless to slightly yellow oily liquid | [4][7] |

| Odor | Sweet, floral, woody, minty | [4][5][6][7] |

| Boiling Point | 117-118 °C at 18 mmHg | [4][5][10][13] |

| Density | 0.997 g/mL at 25 °C | [5][10][13] |

| Refractive Index | 1.532-1.536 at 20 °C | [4][5][6][13] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [3][4][7] |

| Flash Point | 100 °C (212 °F) | [10][11] |

Molecular Structure

The structure of 2,4-dimethylacetophenone features a benzene ring substituted with an acetyl group at position 1, and two methyl groups at positions 2 and 4. The presence of these functional groups dictates its chemical reactivity and spectroscopic properties.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2',4'-Dimethylacetophenone(89-74-7) MS spectrum [chemicalbook.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. 2',4'-Dimethylacetophenone(89-74-7) 13C NMR spectrum [chemicalbook.com]

- 6. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]

- 7. 3',4'-Dimethylacetophenone(3637-01-2) 1H NMR spectrum [chemicalbook.com]

- 8. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 13C NMR spectrum [chemicalbook.com]

- 9. app.studyraid.com [app.studyraid.com]

- 10. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR spectrum [chemicalbook.com]

- 11. 2',4'-Dimethylacetophenone(89-74-7) IR Spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. 2,4-Dimethylacetophenone | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethylacetophenone (CAS 89-74-7)

This guide provides a comprehensive technical overview of 2,4-dimethylacetophenone, a versatile aromatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural elucidation, and diverse applications, grounding all claims in established scientific literature.

Introduction: Understanding 2,4-Dimethylacetophenone

2',4'-Dimethylacetophenone, also known as 4-acetyl-m-xylene, is an organic compound classified as an alkyl-phenyl ketone.[1] It consists of an acetophenone core with two methyl groups substituted at positions 2 and 4 of the benzene ring.[2] This substitution pattern dictates its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.[2][3] While it has established uses as a flavoring agent and in the fragrance industry due to its sweet, floral, and woody odor, its utility extends to more technical applications, including roles as a photoinitiator in polymerization processes and as a phytotoxic agent, highlighting its potential in agricultural and materials science.[2][4][5][6]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The properties of 2,4-dimethylacetophenone are well-documented, providing a reliable basis for its use in experimental design.

Physical and Chemical Properties

The compound is a colorless to pale yellow oily liquid under standard conditions.[2][4][7] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89-74-7 | [5][8] |

| Molecular Formula | C₁₀H₁₂O | [5][8] |

| Molecular Weight | 148.20 g/mol | [8][9] |

| Appearance | Colorless to slightly yellow oily liquid | [4][10] |

| Density | 0.997 g/mL at 25 °C | [5] |

| Boiling Point | 117-118 °C at 18 mm Hg | [4][5] |

| Flash Point | 100 °C (212 °F) - closed cup | [5][9] |

| Refractive Index | 1.532 - 1.536 at 20 °C | [4][7] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [4][10] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for verifying the identity and purity of 2,4-dimethylacetophenone. Below is a summary of its characteristic spectral data.

¹H NMR Spectroscopy: Proton NMR provides unambiguous information about the hydrogen environment in the molecule. The spectrum of 2,4-dimethylacetophenone shows distinct signals for the three methyl groups and the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | d | 1H | Aromatic H (ortho to C=O) |

| ~7.10 | s | 1H | Aromatic H (ortho to two -CH₃) |

| ~7.05 | d | 1H | Aromatic H (meta to C=O) |

| ~2.55 | s | 3H | Acetyl group (-COCH₃) |

| ~2.45 | s | 3H | Methyl group (-CH₃) |

| ~2.30 | s | 3H | Methyl group (-CH₃) |

| (Solvent: CDCl₃; Reference: TMS. Note: Exact chemical shifts can vary slightly based on solvent and instrument.)[11][12] |

¹³C NMR Spectroscopy: Carbon NMR complements the proton data by detailing the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Carbonyl Carbon (C=O) |

| ~139-140 | Aromatic C (quaternary, substituted) |

| ~135-136 | Aromatic C (quaternary, substituted) |

| ~132-133 | Aromatic C-H |

| ~129-130 | Aromatic C-H |

| ~126-127 | Aromatic C-H |

| ~29-30 | Acetyl Methyl Carbon (-COCH₃) |

| ~21-22 | Aromatic Methyl Carbon (-CH₃) |

| ~19-20 | Aromatic Methyl Carbon (-CH₃) |

Mass Spectrometry (GC-MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

| m/z | Relative Intensity | Assignment |

| 148 | ~40% | Molecular Ion [M]⁺ |

| 133 | 100% | [M - CH₃]⁺ (Base Peak) |

| 105 | ~55% | [M - CH₃ - CO]⁺ or [C₆H₃(CH₃)₂]⁺ |

| 77 | ~22% | [C₆H₅]⁺ |

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially relevant method for synthesizing 2,4-dimethylacetophenone is the Friedel-Crafts acylation of m-xylene with acetyl chloride or acetic anhydride.[10][13] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[14]

The choice of m-xylene as the starting material is critical. The two methyl groups are ortho, para-directing. Acylation at the position para to one methyl group and ortho to the other (the 4-position) is sterically favored and electronically activated, leading to the desired 2,4-isomer as the major product.

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts Acylation.

Laboratory Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of 2,4-dimethylacetophenone.

Materials:

-

m-Xylene (anhydrous)

-

Acetyl chloride (or acetic anhydride)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous, reaction solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: In an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of m-Xylene: Following the formation of the acylium ion complex, add m-xylene (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% NaHCO₃ solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure 2,4-dimethylacetophenone.[15]

Caption: Synthesis and Purification Workflow.

Applications in Scientific Research

The utility of 2,4-dimethylacetophenone extends beyond its role as a simple aromatic compound, finding applications in diverse areas of chemical and biological research.

-

Intermediate in Organic Synthesis: Its ketone functionality and substituted aromatic ring make it a valuable building block for more complex molecules.[2] The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to form amines, and aldol condensations. These transformations are fundamental in the synthesis of pharmaceutical intermediates and other fine chemicals. A study in Bioorganic & Medicinal Chemistry reported its use in the construction of a chemical library for discovering inhibitors of adult T-cell leukemia cell proliferation.[9]

-

Phytotoxic and Herbicidal Research: Recent studies have identified 2,4-dimethylacetophenone as a phytotoxic compound.[6] Research published in the International Journal of Environmental Research and Public Health showed that it can inhibit the germination and growth of certain plant species.[6] This discovery opens avenues for its investigation as a potential bioagent in weed control, offering a simple chemical structure that could form the basis for new, more environmentally benign herbicides.[6]

-

Flavor and Fragrance Science: It is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been used as a flavoring agent in food products.[4][16] Its unique scent profile also makes it useful in perfume compositions.[3][5] For drug development professionals, understanding these organoleptic properties can be relevant for the formulation of oral medications, where taste-masking is a significant challenge.

-

Analytical Chemistry: 2,4-Dimethylacetophenone serves as a useful research chemical in analytical applications. For instance, it has been used as a standard in gas chromatography to detect specific aromas in tobacco compounds.[3][5]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 2,4-dimethylacetophenone is essential for laboratory safety.

-

Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[17] It is harmful if swallowed or inhaled.[13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[9][17]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is below +30°C.[5][18] It is classified as a combustible liquid.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2,4-Dimethylacetophenone (CAS 89-74-7) is a well-characterized aromatic ketone with significant utility for researchers in organic synthesis, medicinal chemistry, and agricultural science. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile reactivity, makes it an important molecular scaffold. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety protocols, as detailed in this guide, is crucial for its effective and safe application in a research and development setting.

References

-

PubChem. (n.d.). 2,4-Dimethylacetophenone | C10H12O | CID 6985. National Center for Biotechnology Information. Retrieved from [Link]

-

PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth University. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2',4'-dimethyl acetophenone 2',4'-dimethylacetophenone. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2',4'-Dimethylacetophenone (FDB008866). Retrieved from [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

RSC Publishing. (n.d.). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. Royal Society of Chemistry. Retrieved from [Link]

-

FEMA. (n.d.). 2,4-DIMETHYLACETOPHENONE. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2',4'-Dimethylacetophenone, 25mL, Each. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4'-Dimethylacetophenone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

YouTube. (2022). Friedel-Crafts Alkylation of m-Xylene. Retrieved from [Link]

-

YouTube. (2021). F C alkylation of m xylene (Pre-lab lecture). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2',4'-Dimethylacetophenone (HMDB0032140). Retrieved from [Link]

-

PMC - NIH. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 2',4'-DIMETHYLACETOPHENONE. Retrieved from [Link]

Sources

- 1. Showing Compound 2',4'-Dimethylacetophenone (FDB008866) - FooDB [foodb.ca]

- 2. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]

- 3. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]

- 4. 2,4-Dimethylacetophenone | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]

- 6. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2',4'-dimethyl acetophenone, 89-74-7 [thegoodscentscompany.com]

- 8. scbt.com [scbt.com]

- 9. 2′,4′-二甲基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. chembk.com [chembk.com]

- 14. beyondbenign.org [beyondbenign.org]

- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 16. femaflavor.org [femaflavor.org]

- 17. synquestlabs.com [synquestlabs.com]

- 18. echemi.com [echemi.com]

synthesis of 2,4-Dimethylacetophenone from m-xylene

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylacetophenone from m-Xylene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethylacetophenone, a valuable ketone used as an intermediate in organic synthesis and as a component in the fragrance industry.[1] The primary focus is on the electrophilic aromatic substitution via the Friedel-Crafts acylation of m-xylene. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses process optimization, and outlines critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in drug development and chemical manufacturing who require a robust and reproducible synthetic method.

Introduction and Strategic Importance

2,4-Dimethylacetophenone (also known as 4-acetyl-m-xylene) is an aromatic ketone characterized by a colorless to pale yellow liquid appearance and a sweet, floral, and woody odor.[1][2][3] Its utility spans multiple domains, from being a key building block for more complex molecules in the pharmaceutical industry to its application as a fragrance agent in consumer products like soaps, detergents, and room sprays.[1][4]

The most direct and industrially scalable method for its preparation is the Friedel-Crafts acylation of m-xylene with an acylating agent such as acetyl chloride.[3][5] This reaction, first discovered by Charles Friedel and James Mason Crafts in 1877, remains a cornerstone of synthetic organic chemistry for attaching acyl substituents to an aromatic ring.[6] This guide offers an in-depth examination of this critical transformation.

The Underlying Chemistry: Friedel-Crafts Acylation Mechanism

The synthesis of 2,4-dimethylacetophenone from m-xylene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[7] The core of this process involves the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich m-xylene ring.

Generation of the Acylium Ion Electrophile

The reaction is initiated by the interaction between the acylating agent (acetyl chloride, CH₃COCl) and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of acetyl chloride, polarizing the carbon-chlorine bond. This complex then cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[6][7] The acylium ion is the highly reactive electrophile that drives the substitution.

Electrophilic Attack and Regioselectivity

The m-xylene (1,3-dimethylbenzene) molecule possesses two methyl groups, which are activating and ortho-, para-directing substituents on the aromatic ring. This means they increase the nucleophilicity of the ring and direct the incoming electrophile to specific positions. The positions available for substitution are C2, C4, C5, and C6.

-

Positions 4 and 6: These positions are the most favored. They are ortho to one methyl group and para to the other, receiving strong electronic activation from both.

-

Position 2: This position is ortho to both methyl groups. While electronically activated, it is significantly sterically hindered, making it a less favorable site for attack.

-

Position 5: This position is meta to both methyl groups and is therefore the least electronically activated position.

Consequently, the Friedel-Crafts acylation of m-xylene proceeds with high regioselectivity, yielding almost exclusively the 2,4-disubstituted product.[8][9]

Re-aromatization

The attack of the m-xylene π-electron system on the acylium ion forms a carbocation intermediate known as an arenium ion or σ-complex.[7] Aromaticity is then restored when a base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acetyl group. This step regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct.[10]

However, the product, 2,4-dimethylacetophenone, is a ketone. The Lewis basic oxygen atom of the ketone's carbonyl group readily forms a stable complex with the Lewis acidic AlCl₃ catalyst. For this reason, a stoichiometric amount (at least one full equivalent) of the catalyst is required to drive the reaction to completion.[11][12] This complex is later decomposed during the aqueous work-up.

Mechanism Visualization

Caption: The three-step mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2,4-dimethylacetophenone. All operations involving corrosive or volatile reagents must be performed in a certified chemical fume hood.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 | Corrosive, water-sensitive. Handle quickly. |

| Acetyl Chloride | CH₃COCl | 78.50 | 7.8 mL (8.6 g) | 0.11 | Corrosive, lachrymator. |

| m-Xylene | C₈H₁₀ | 106.17 | 12.3 mL (10.6 g) | 0.10 | Flammable. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous grade. Suspected carcinogen. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 mL | - | For preparing 5% HCl solution. Corrosive. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | For saturated aqueous solution. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |

Equipment

-

250 mL three-neck round-bottom flask

-

125 mL pressure-equalizing addition funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

500 mL separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Workflow

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: Assemble the dry 250 mL three-neck round-bottom flask with a magnetic stir bar, the addition funnel, and the reflux condenser. Ensure all joints are properly sealed. Equip the condenser with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Catalyst Suspension: In the fume hood, carefully weigh 14.7 g (0.11 mol) of anhydrous aluminum chloride and add it to the reaction flask. Immediately add 50 mL of anhydrous dichloromethane. Begin stirring to create a suspension.

-

Reagent Addition: Add 7.8 mL (0.11 mol) of acetyl chloride to the addition funnel. Place the reaction flask in an ice-water bath and allow it to cool to 0-5 °C.

-

Acylium Ion Formation: Add the acetyl chloride dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C. The formation of the acylium ion complex is exothermic.[10]

-

Substrate Addition: After the acetyl chloride addition is complete, add 12.3 mL (0.10 mol) of m-xylene to the same addition funnel. Add the m-xylene dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Once the m-xylene addition is finished, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: Prepare a beaker with approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice-acid mixture. This highly exothermic step decomposes the aluminum chloride-ketone complex and should be performed with caution in the fume hood.[13]

-

Isolation: Transfer the entire mixture to a 500 mL separatory funnel. Add an additional 50 mL of DCM to the reaction flask to rinse any remaining residue and add this to the separatory funnel. Shake the funnel, venting frequently, and allow the layers to separate.

-

Washing: Drain the lower organic (DCM) layer. Extract the aqueous layer once more with 25 mL of DCM. Combine the organic extracts and wash them sequentially with:

-

50 mL of 5% HCl solution

-

50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)

-

50 mL of brine (saturated NaCl solution)

-

-

Drying and Solvent Removal: Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. A yellowish oily crude product should remain.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 117-118 °C at 18 mmHg.[2][4] The final product should be a clear, colorless to slightly yellow liquid.

Product Characterization and Data

The identity and purity of the synthesized 2,4-dimethylacetophenone should be confirmed using standard analytical techniques.

Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dimethylphenyl)ethanone | [2] |

| CAS Number | 89-74-7 | [2][14] |

| Molecular Formula | C₁₀H₁₂O | [2][14] |

| Molecular Weight | 148.20 g/mol | [2][14] |

| Boiling Point | ~228 °C (atm), 117-118 °C @ 18 mmHg | [3][4] |

| Density | ~0.997 g/mL at 25 °C | [4] |

| Refractive Index | ~1.535 at 20 °C | [4] |

Spectroscopic Data

-

¹H NMR (CDCl₃): Expected signals include two singlets for the aromatic methyl groups (around δ 2.3-2.5 ppm), a singlet for the acetyl methyl group (around δ 2.5-2.6 ppm), and signals for the three aromatic protons in the range of δ 7.0-7.6 ppm.[15][16]

-

IR Spectroscopy: Key peaks will include a strong absorption for the C=O (ketone) stretch around 1680-1690 cm⁻¹, C-H stretches for aromatic and aliphatic protons, and C=C stretches for the aromatic ring.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 148, and a prominent base peak at m/z = 133 corresponding to the loss of a methyl group ([M-15]⁺).[2]

Safety and Troubleshooting

Critical Safety Precautions

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It can cause severe skin and respiratory burns. Always handle in a fume hood with appropriate PPE (gloves, safety goggles, lab coat).[10][13]

-

Acetyl Chloride (CH₃COCl): Corrosive, a lachrymator (causes tearing), and reacts with water. Must be handled in a fume hood.[13][17]

-

Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile solvent. Minimize inhalation and skin contact.[13]

-

Work-up: The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated fume hood, preferably in an ice bath.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Moisture in reagents or glassware. | Ensure all glassware is oven-dried. Use anhydrous grade solvents and freshly opened, high-purity AlCl₃.[13] |

| Inactive catalyst. | Use a fresh, unopened container of anhydrous AlCl₃. | |

| Sub-optimal temperature control. | Maintain low temperature (0-10 °C) during reagent addition to prevent side reactions. | |

| Formation of Byproducts | Reaction temperature too high. | Adhere to strict temperature control throughout the addition steps. |

| Incorrect stoichiometry. | Use a slight excess of the Lewis acid and acylating agent relative to the aromatic substrate. | |

| Difficult Work-up | Emulsion formation during washing. | Add brine (saturated NaCl solution) to help break the emulsion. |

Conclusion

The Friedel-Crafts acylation of m-xylene is an efficient and highly regioselective method for the synthesis of 2,4-dimethylacetophenone. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the alkyl substituents, is paramount for success. By adhering to strict anhydrous conditions, maintaining careful temperature control, and following a robust work-up and purification procedure, this synthesis can be reliably performed to yield a high-purity product suitable for further research and development applications.

References

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

University of California, Davis. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

PubChem. 2,4-Dimethylacetophenone. [Link]

-

SpectraBase. 2',4'-Dimethylacetophenone - Optional[1H NMR] - Spectrum. [Link]

-

Spectral Database for Organic Compounds (SDBS). acetyl chloride m-xylene. [Link]

-

ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]

-

Chegg.com. Solved 13.37 Friedel-Crafts acylation of the individual isomers of xylene. [Link]

-

NIST WebBook. Ethanone, 1-(2,4-dimethylphenyl)-. [Link]

-

YouTube. [Chemistry] Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and al. [Link]

-

NIST Chemistry WebBook. Ethanone, 1-(2,4-dimethylphenyl)-. [Link]

-

YouTube. [Chemistry] Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and al. [Link]

-

Chemicals Learning. Friedel-Crafts Acylation Reaction and Mechanism. [Link]

Sources

- 1. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]

- 2. 2,4-Dimethylacetophenone | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]

- 5. capuchem.ca [capuchem.ca]

- 6. 傅-克酰基化反应 [sigmaaldrich.cn]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. Solved 13.37 Friedel-Crafts acylation of the individual | Chegg.com [chegg.com]

- 9. m.youtube.com [m.youtube.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 15. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

A Technical Guide to the Friedel-Crafts Acylation of m-Xylene: Synthesis of 2,4-Dimethylacetophenone

Executive Summary: This in-depth guide provides a comprehensive overview of the synthesis of 2,4-Dimethylacetophenone via the Friedel-Crafts acylation of m-xylene. Designed for researchers, chemists, and drug development professionals, this document details the underlying mechanistic principles, provides a field-proven experimental protocol, and addresses critical aspects of process validation, safety, and product characterization. By explaining the causality behind experimental choices and grounding the protocol in authoritative references, this guide serves as a practical and scientifically rigorous resource for laboratory application.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts reactions, first reported by Charles Friedel and James Crafts in 1877, represent a cornerstone of synthetic organic chemistry for attaching substituents to an aromatic ring.[1] These electrophilic aromatic substitution (EAS) reactions are broadly categorized into alkylations and acylations.[2] Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) onto an aromatic substrate.[3] The reaction typically involves treating an arene with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4]

A significant advantage of the acylation reaction over its alkylation counterpart is the deactivating nature of the introduced acyl group. This deactivation prevents the polysubstitution that often plagues Friedel-Crafts alkylations, leading to monoacylated products with higher selectivity.[4][5] The resulting aryl ketones are versatile intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[6][7] This guide focuses specifically on the acylation of m-xylene with acetyl chloride to regioselectively synthesize 2,4-Dimethylacetophenone.

The Acylation of m-Xylene: Mechanistic Insights

The successful synthesis of 2,4-Dimethylacetophenone hinges on a clear understanding of the reaction mechanism, particularly the generation of the electrophile and the directing effects of the substituents on the aromatic ring.

Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of the acylating agent, acetyl chloride, by the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). AlCl₃, an electron-deficient species, coordinates with the chlorine atom of the acetyl chloride.[8][9] This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CO⁺).[10] The stability of the acylium ion prevents the carbocation rearrangements that can complicate Friedel-Crafts alkylations.[3]

Caption: Generation of the resonance-stabilized acylium ion.

Electrophilic Aromatic Substitution: Regioselectivity

The regiochemical outcome of the acylation of m-xylene (1,3-dimethylbenzene) is governed by the directing effects of the two methyl groups. Methyl groups are activating, electron-donating substituents that direct incoming electrophiles to the ortho and para positions.

In m-xylene, there are three potential sites for electrophilic attack:

-

C2: ortho to both methyl groups.

-

C4: ortho to the C3-methyl and para to the C1-methyl.

-

C5: ortho to the C1-methyl.

Attack at the C4 position is strongly favored. This preference is due to a combination of electronic and steric factors. The carbocation intermediate (sigma complex) formed by attack at C4 is highly stabilized by resonance, with positive charge delocalization benefiting from both methyl groups. While attack at C2 is also electronically favorable, it is sterically hindered by the proximity of both methyl groups. Attack at C5 is less favored than at C4. Consequently, the reaction yields 2,4-dimethylacetophenone as the major product with high selectivity.[5][11]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. echemi.com [echemi.com]

- 7. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. Friedel-Crafts acylation of the individual isomers of xylene with acetyl .. [askfilo.com]

A Spectroscopic Guide to 2,4-Dimethylacetophenone: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction

In the landscape of chemical analysis and drug development, the unambiguous identification and structural elucidation of organic molecules are paramount. Spectroscopic techniques serve as the cornerstone of this endeavor, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth technical exploration of the spectroscopic data for 2,4-Dimethylacetophenone (C₁₀H₁₂O), an aromatic ketone.[1][2] By dissecting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its key spectral features. This document moves beyond a simple data repository, delving into the causal relationships between the molecular structure of 2,4-Dimethylacetophenone and its spectroscopic output, thereby offering field-proven insights into spectral interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their connectivity. The spectrum of 2,4-Dimethylacetophenone in deuterated chloroform (CDCl₃) reveals a distinct set of signals, each corresponding to a unique proton environment.[3]

Experimental Protocol: ¹H NMR Spectroscopy

A sample of 2,4-Dimethylacetophenone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 300 or 500 MHz). The resulting free induction decay (FID) is Fourier transformed to produce the ¹H NMR spectrum.

Data and Interpretation

The ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The electron-donating nature of the two methyl groups and the electron-withdrawing effect of the acetyl group create a specific pattern of chemical shifts for the aromatic protons.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~7.6 | 1H | Doublet | H-6 |

| ~7.0 | 1H | Doublet | H-5 |

| ~7.0 | 1H | Singlet | H-3 |

| 2.51 | 3H | Singlet | Acetyl CH₃ |

| 2.45 | 3H | Singlet | C-4 CH₃ |

| 2.35 | 3H | Singlet | C-2 CH₃ |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

The downfield signal at approximately 7.6 ppm corresponds to the proton at position 6 (H-6), which is deshielded by the adjacent electron-withdrawing carbonyl group. The protons at positions 3 and 5 are found further upfield. The three singlet signals in the aliphatic region correspond to the three methyl groups. The acetyl methyl protons are the most deshielded of the three due to the proximity of the carbonyl group.

Caption: ¹H NMR assignments for 2,4-Dimethylacetophenone.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 2,4-Dimethylacetophenone gives rise to a distinct signal in the ¹³C NMR spectrum.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

Similar to ¹H NMR, a concentrated solution of the compound in a deuterated solvent is prepared. A ¹³C NMR spectrum is then acquired, often using broadband proton decoupling to simplify the spectrum to a series of single lines for each carbon.

Data and Interpretation

The ¹³C NMR spectrum of 2,4-Dimethylacetophenone shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | C=O |

| ~142 | C-4 |

| ~138 | C-2 |

| ~135 | C-1 |

| ~132 | C-6 |

| ~129 | C-5 |

| ~126 | C-3 |

| ~29 | Acetyl CH₃ |

| ~21 | C-4 CH₃ |

| ~21 | C-2 CH₃ |

Note: The signals for the two aromatic methyl carbons may overlap.

The carbonyl carbon of the acetyl group appears significantly downfield (around 201 ppm) due to the strong deshielding effect of the oxygen atom. The quaternary aromatic carbons (C-1, C-2, and C-4) are also found at lower field compared to the protonated aromatic carbons. The methyl carbons appear in the upfield region of the spectrum.

Caption: ¹³C NMR assignments for 2,4-Dimethylacetophenone.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2,4-Dimethylacetophenone displays characteristic absorption bands that confirm the presence of the carbonyl group and the aromatic ring.[2][5]

Experimental Protocol: IR Spectroscopy

An IR spectrum can be obtained using various techniques. For a liquid sample like 2,4-Dimethylacetophenone, a common method is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr) and analyze it using an FTIR spectrometer.

Data and Interpretation

The key absorption bands in the IR spectrum of 2,4-Dimethylacetophenone are indicative of its molecular structure.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-3000 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O (Aryl Ketone) Stretch |

| ~1610, ~1450 | Medium-Strong | Aromatic C=C Stretch |

The most prominent feature in the IR spectrum is the strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. The absorptions in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions correspond to the C-H stretching vibrations of the aromatic ring and the methyl groups, respectively. The bands around 1610 and 1450 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

Caption: Primary fragmentation pathways for 2,4-Dimethylacetophenone in MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a definitive spectroscopic signature for 2,4-Dimethylacetophenone. Each technique offers a unique and complementary piece of the structural puzzle. The NMR spectra reveal the precise proton and carbon environments, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic profile is indispensable for the quality control, reaction monitoring, and characterization of 2,4-Dimethylacetophenone in various scientific and industrial applications.

References

-

PubChem. 2,4-Dimethylacetophenone | C10H12O | CID 6985. [Link]

-

Human Metabolome Database. Showing metabocard for 2',4'-Dimethylacetophenone (HMDB0032140). [Link]

-

FooDB. Showing Compound 2',4'-Dimethylacetophenone (FDB008866). [Link]

-

NIST WebBook. Ethanone, 1-(2,4-dimethylphenyl)-. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

SpectraBase. 2',4'-Dimethylacetophenone - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 2',4'-Dimethylacetophenone - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. 2,4-Dimethylacetophenone | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 3. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]

- 4. 2',4'-Dimethylacetophenone(89-74-7) 13C NMR spectrum [chemicalbook.com]

- 5. 2',4'-Dimethylacetophenone(89-74-7) IR Spectrum [chemicalbook.com]

The Multifaceted Biological Landscape of 2,4-Dimethylacetophenone and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities of 2,4-dimethylacetophenone and its structurally diverse derivatives. While 2,4-dimethylacetophenone itself is a well-characterized aromatic ketone, its true pharmacological potential is unlocked through chemical modifications that yield a rich library of compounds with significant antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic properties. This document synthesizes current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern the efficacy of these compounds, present key quantitative data, and provide detailed experimental protocols for their biological evaluation. The aim is to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of molecules for therapeutic applications.

Introduction to 2,4-Dimethylacetophenone: The Core Moiety

2,4-Dimethylacetophenone, also known as 4-acetyl-m-xylene, is an aromatic ketone with the chemical formula C₁₀H₁₂O.[1][2] It presents as a colorless to slightly yellow oily liquid with a characteristic sweet, floral, and woody odor.[3] While its primary commercial application has been in the fragrance and flavor industries,[3] its chemical scaffold serves as a versatile starting point for the synthesis of a multitude of derivatives with potent biological activities.

Chemical and Physical Properties of 2,4-Dimethylacetophenone:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| CAS Number | 89-74-7 | [2] |

| Boiling Point | 117-118 °C at 18 mm Hg | [3] |

| Density | 0.997 g/mL at 25 °C | [3] |

| IUPAC Name | 1-(2,4-dimethylphenyl)ethanone | [1] |

The true pharmacological interest lies not in the parent molecule but in the diverse functionalities that can be introduced to its structure. The presence of a reactive acetyl group and an aromatic ring allows for a wide range of chemical modifications, leading to the generation of derivatives such as chalcones, Schiff bases, and semicarbazones, each exhibiting a unique biological profile.

Antimicrobial and Antifungal Activities: A Broad Spectrum of Action

Derivatives of 2,4-dimethylacetophenone have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of specific pharmacophores can lead to compounds with potent activity against a range of pathogens, including multidrug-resistant strains.

Mechanism of Action

The antimicrobial and antifungal activity of acetophenone derivatives, particularly chalcones, is often attributed to the presence of an α,β-unsaturated keto function.[4] This reactive enone moiety can undergo conjugate addition with nucleophilic groups, such as the thiol groups of essential enzymes or proteins within the microbial cell, leading to their inactivation and subsequent cell death.

Key Derivatives and Their Efficacy

Chalcones: These derivatives, formed by the Claisen-Schmidt condensation of an acetophenone with an aldehyde, are a major class of bioactive compounds.[4] Their antimicrobial activity is influenced by the substitution pattern on both aromatic rings.

Schiff Bases: Formed by the condensation of the keto group of acetophenone derivatives with a primary amine, Schiff bases have shown significant antimicrobial properties.[5][6] The imine or azomethine group (-C=N-) is a crucial pharmacophore in these compounds.

Semicarbazones: These compounds, derived from the reaction of acetophenones with semicarbazide, also exhibit a wide spectrum of antibacterial and antifungal activities.[7]

Illustrative Data on Antimicrobial Activity:

| Derivative Class | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |

| Chalcones | Staphylococcus aureus | MIC values can be as low as 471µg/ml for certain derivatives.[8] | [8][9] |

| Chalcones | Escherichia coli | Varies depending on substitution. | [10] |

| Schiff Bases | Aspergillus niger, Candida albicans | Good antifungal activity observed. | [11] |

| Schiff Bases | Various pathogenic bacteria and fungi | Significant antimicrobial activities reported.[5] | [5] |

Antioxidant Properties: Scavenging Free Radicals

Many derivatives of 2,4-dimethylacetophenone, particularly those incorporating hydroxyl and methoxy groups, exhibit potent antioxidant activity. This is primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[7]

Mechanism of Action

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][12] In this assay, the antioxidant compound reduces the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The presence of phenolic hydroxyl groups significantly enhances the radical scavenging activity.[12]

Structure-Activity Relationship

Studies have shown that the position and number of hydroxyl groups on the aromatic rings of chalcone and semicarbazone derivatives are critical for their antioxidant potential. For instance, the presence of a hydroxyl group on the acetophenone moiety and a methoxy group on the aldehydic moiety of a chalcone semicarbazone was found to result in the highest scavenger activity.[7]

Quantitative Antioxidant Activity Data (DPPH Assay):

| Compound | IC50 Value | Reference |

| 2,4-Dihydroxyacetophenone benzoylhydrazone | Potent radical scavenger | [12] |

| Butylated para hydroxyl benzylidene phenyl semicarbazone (7a) | 12.27 µM | [7] |

| Chalcone Semicarbazones (various substitutions) | Varies, with hydroxyl and methoxy groups enhancing activity. | [7][13] |

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Certain derivatives of acetophenone have demonstrated promising anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Mechanism of Action

The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[14] Some derivatives have also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][16]

Noteworthy Anti-inflammatory Derivatives

Derivatives such as 3,5-diprenyl-4-hydroxyacetophenone have been shown to significantly reduce ear edema in animal models and inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[16] Another example is 2,4'-dihydroxybenzophenone, which has been shown to alleviate LPS-induced systemic inflammation.[15]

In Vitro Anti-inflammatory Activity:

| Compound | Target | IC50 Value/Inhibition | Reference |

| Pivalate-based Michael product (MAK01) | COX-1 | 314 µg/mL | [14] |

| Pivalate-based Michael product (MAK01) | COX-2 | 130 µg/mL | [14] |

| Pivalate-based Michael product (MAK01) | 5-LOX | 105 µg/mL | [14] |

| 3,5-diprenyl-4-hydroxyacetophenone | NO Production | 38.96% inhibition at 91.78 µM | [16] |

| 3,5-diprenyl-4-hydroxyacetophenone | TNF-α Production | 59.14% inhibition at 91.78 µM | [16] |

Cytotoxic Activity: Potential in Cancer Therapy

A growing body of evidence suggests that certain derivatives of 2,4-dimethylacetophenone possess significant cytotoxic activity against various cancer cell lines, making them promising candidates for the development of new anticancer agents.[17][18]

Mechanism of Action

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[19] For example, some chalcone derivatives have been shown to depolarize the mitochondrial membrane and activate caspases, which are key events in the apoptotic cascade.[19]

Promising Anticancer Derivatives

Chalcones derived from acetophenones have shown significant inhibitory effects against breast cancer cell lines such as MCF-7, ZR-75-1, and MDA-MB-231.[18] The presence of a prenyl group on the A-ring and methoxy and hydroxyl substituents on the B-ring of chalcones appears to be crucial for their cytotoxicity.[18]

Cytotoxicity Against Human Cancer Cell Lines:

| Derivative | Cell Line | IC50 Value | Reference |

| Chalcone derivative 5 | AGS (gastric adenocarcinoma) | < 1.0 µg/mL | [19] |

| Chalcone derivative 7 | HL-60 (leukemia) | < 1.57 µg/mL | [19] |

| Chalcone 12 | MCF-7 (breast cancer) | 4.19 ± 1.04 µM | [18] |

| Chalcone 13 | MCF-7 (breast cancer) | 3.30 ± 0.92 µM | [18] |

| β-lapachone oxime 5 | HL-60 (leukemia) | 3.84 µM | [20] |

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: A series of twofold dilutions of the test compound (e.g., a 2,4-dimethylacetophenone derivative) is prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and kept in the dark.

-

Preparation of Test Samples: The test compound is dissolved in a suitable solvent to prepare a series of concentrations. A known antioxidant, such as ascorbic acid, is used as a positive control.

-

Reaction: The test sample is mixed with the DPPH solution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[18]

Conclusion and Future Directions

2,4-Dimethylacetophenone, while modest in its own biological activity, serves as an invaluable scaffold for the synthesis of a vast array of derivatives with significant therapeutic potential. The research synthesized in this guide clearly demonstrates that by employing strategic chemical modifications, it is possible to generate compounds with potent and specific antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic properties.

The future of research in this area lies in:

-

Rational Drug Design: Utilizing computational modeling and a deeper understanding of structure-activity relationships to design and synthesize novel derivatives with enhanced potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Studies: Translating the promising in vitro findings into preclinical and clinical studies to evaluate the efficacy and safety of these compounds in animal models and eventually in humans.

This technical guide provides a solid foundation for these future endeavors. The versatility of the 2,4-dimethylacetophenone core, combined with the wealth of synthetic possibilities, ensures that this class of compounds will remain a fertile ground for drug discovery and development for years to come.

References

-

Natural-derived acetophenones: chemistry and pharmacological activities. (n.d.). ResearchGate. Retrieved from [Link]

- Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities.

- Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370.

- Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Bioprospecting, 14(1), 28.

- de Almeida, R. R., et al. (2019). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus.

- Li, G., et al. (2016). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(10), 2504-2507.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica, 4(2), 794-801.

- Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. (2021). Natural Volatiles and Essential Oils, 8(4), 14799-14810.

- Kumar, A., & Singh, R. (2013). Synthesis and Physico Chemical Studies of Some Chalcone and Their Derivatives as Potential Antimicrobial Agents. Research Journal of Pharmacy and Technology, 6(9), 1013-1016.

- Jain, J. S., et al. (2009). Evaluation of some novel chalcone derivatives for antimicrobial and anti-inflammatory activity. Der Pharmacia Lettre, 1(1), 169-176.

- Paul, A., et al. (2011). Synthesis and Evaluation of Antioxidant Activity of Semicarbazone Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(4), 945-950.

- Raman, N., et al. (2009). Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes. Mycobiology, 37(2), 121-125.

- Al-Masoudi, N. A., et al. (2017). SYNTHESIS, CHARACTERIZATION, ANTIFUNGAL ACTIVITY AND STRUCTURE–ACTIVITY RELATIONSHIPS: STUDY OF SOME MONO- AND DI-SCHIFF BASES. Journal of the Chilean Chemical Society, 62(3), 3567-3573.

- Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). Molecules, 27(14), 4435.

- Ullah, H., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. Future Medicinal Chemistry, 15(22), 1883-1901.

- Khanam, H., et al. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Bangladesh Journal of Microbiology, 21(1), 43-47.

- Salawu, A. A., & Abdulkadir, I. (2018). Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine. IOSR Journal of Applied Chemistry, 11(10), 57-62.

-

2,4-Dimethylacetophenone. (n.d.). PubChem. Retrieved from [Link]

- In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils. (2023). Molecules, 28(13), 5069.

- da Silva, F. C., et al. (2012). Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. Journal of Chemical and Pharmaceutical Research, 4(11), 4868-4873.

- Cytotoxicity of myrtenal on different human cancer cell lines. (2024). Annals of Medical Research, 31(5), 633-637.

- Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). Molecules, 27(14), 4435.

- 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. (2023). Antioxidants, 12(11), 1986.

- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). International Journal of Molecular Sciences, 25(12), 6524.

-

Antioxidant activity of chalcone semicarbazones by DPPH scavenging assay. (n.d.). ResearchGate. Retrieved from [Link]

- Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022). Molecules, 27(23), 8449.

-

Cytotoxicity of compounds on different cell lines. (n.d.). ResearchGate. Retrieved from [Link]

- New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). International Journal of Molecular Sciences, 25(1), 274.

Sources

- 1. 2,4-Dimethylacetophenone | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2′,4′-二甲基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nveo.org [nveo.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Phytotoxic Effects of 2,4-Dimethylacetophenone

Introduction: Unveiling the Allelopathic Potential of a Natural Phenolic Compound

2,4-Dimethylacetophenone, an alkyl-phenylketone found in the essential oils of various plants, is emerging as a compound of significant interest in the field of allelopathy and natural herbicide development.[1][2] As a member of the acetophenone family of phenolic compounds, it participates in the complex chemical dialogues between plants.[3][4][5] These naturally occurring secondary metabolites are integral to plant defense mechanisms, often exhibiting phytotoxic properties that inhibit the growth of competing flora.[3][4][5] This guide offers a comprehensive technical overview of the phytotoxic effects of 2,4-Dimethylacetophenone, its proposed mechanisms of action, structure-activity relationships, and standardized protocols for its evaluation, tailored for researchers in plant science, agrochemistry, and drug development.

Chemical Profile: 2,4-Dimethylacetophenone

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dimethylphenyl)ethan-1-one | [6] |

| CAS Number | 89-74-7 | [6][7][8][9][10] |

| Molecular Formula | C₁₀H₁₂O | [6][7][10] |

| Molecular Weight | 148.20 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [6][9][10] |

| Odor | Sweet, floral, woody | [7][9][10] |

| Boiling Point | 117-118 °C at 18 mm Hg | [7][8][9] |

| Density | ~0.997 g/mL at 25 °C | [7][8][9] |

| Solubility | Insoluble in water; soluble in organic solvents | [9][10] |

Part 1: Observed Phytotoxic Effects of 2,4-Dimethylacetophenone

Recent studies have systematically evaluated the phytotoxic activity of 2,4-Dimethylacetophenone, demonstrating its potent inhibitory effects on key stages of plant development, particularly germination and seedling growth.

Inhibition of Germination and Seedling Growth

The primary phytotoxic manifestations of 2,4-Dimethylacetophenone are the inhibition of seed germination and the suppression of early seedling growth. Bioassays utilizing model plant species such as lettuce (Lactuca sativa) and onion (Allium cepa) have provided quantitative insights into its efficacy.[1][2]

-